molecular formula C7H4ClF4N B1412181 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227594-70-8

4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1412181
M. Wt: 213.56 g/mol
InChI Key: BFCXJPYVSHCWQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

TFMP can be synthesized through various methods, including chlorination and fluorination reactions. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop (an herbicide), can be obtained in good yield via a simple one-step reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas during the reaction.


Chemical Reactions Analysis

TFMP serves as a versatile building block in the synthesis of various agrochemicals and pharmaceuticals. For example, it is a precursor for fluazifop, an herbicide used to protect crops from pests . Additionally, TFMP derivatives exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCXJPYVSHCWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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